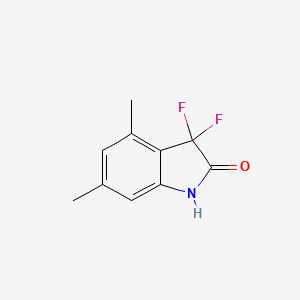
3,3-Difluoro-4,6-dimethylindolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Difluoro-4,6-dimethylindolin-2-one is a fluorinated indole derivative with the molecular formula C10H9F2NO. This compound is part of the indole family, which is known for its significant biological and pharmacological activities. The presence of fluorine atoms in the structure enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-bromo-2,2-difluoro-N-phenylacetamide with aromatic amines, followed by cyclization . The reaction conditions often include refluxing in acetonitrile with methyl iodide for 24 hours, yielding the desired product in good yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Difluoro-4,6-dimethylindolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindoles.
Reduction: Reduction reactions can yield different reduced forms of the indole ring.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of fluorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, oxindoles, and reduced indole derivatives. The specific products depend on the reaction conditions and reagents used .
Applications De Recherche Scientifique
3,3-Difluoro-4,6-dimethylindolin-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its enhanced stability and activity due to fluorination.
Mécanisme D'action
The mechanism of action of 3,3-Difluoro-4,6-dimethylindolin-2-one involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance its binding affinity to biological targets, increasing its efficacy. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3-Difluoroindolin-2-one
- 5,6-Difluoro-3,3-dimethylindolin-2-one
- 3,3-Dimethylindolin-2-one
Uniqueness
3,3-Difluoro-4,6-dimethylindolin-2-one is unique due to the specific positioning of the fluorine atoms and methyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability, reactivity, and biological activity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C10H9F2NO |
|---|---|
Poids moléculaire |
197.18 g/mol |
Nom IUPAC |
3,3-difluoro-4,6-dimethyl-1H-indol-2-one |
InChI |
InChI=1S/C10H9F2NO/c1-5-3-6(2)8-7(4-5)13-9(14)10(8,11)12/h3-4H,1-2H3,(H,13,14) |
Clé InChI |
PKVCMMHLMJFQDN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C(=C1)NC(=O)C2(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















